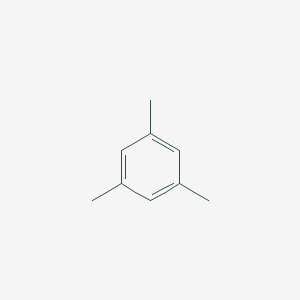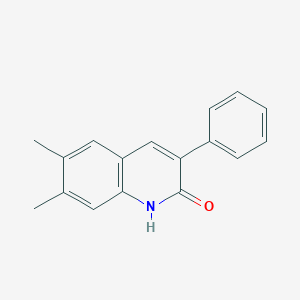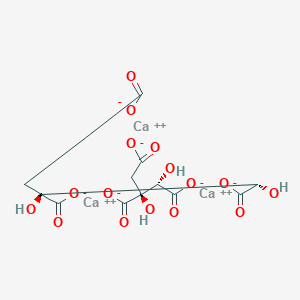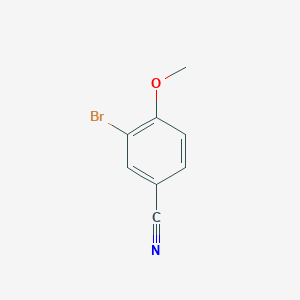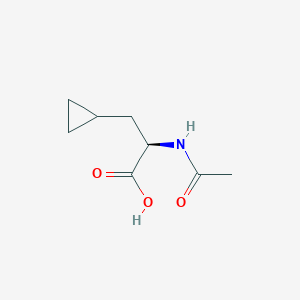
(R)-2-乙酰氨基-3-环丙基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Acetylamino-3-cyclopropylpropionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group attached to the second carbon atom and a cyclopropyl group attached to the third carbon atom of the propionic acid backbone
科学研究应用
Chemistry
®-2-Acetylamino-3-cyclopropylpropionic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.
Medicine
The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.
Industry
In the industrial sector, ®-2-Acetylamino-3-cyclopropylpropionic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetylamino-3-cyclopropylpropionic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a cyclopropyl-substituted amino acid.
Acetylation: The amino group of the precursor is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetylamino-3-cyclopropylpropionic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
化学反应分析
Types of Reactions
®-2-Acetylamino-3-cyclopropylpropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or thiol compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
作用机制
The mechanism of action of ®-2-Acetylamino-3-cyclopropylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or by inducing conformational changes in the enzyme structure.
相似化合物的比较
Similar Compounds
®-2-Acetylamino-3-cyclopropylpropionic acid: Unique due to the presence of both acetylamino and cyclopropyl groups.
®-2-Acetylamino-3-phenylpropionic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.
®-2-Acetylamino-3-methylpropionic acid: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
®-2-Acetylamino-3-cyclopropylpropionic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities.
属性
IUPAC Name |
(2R)-2-acetamido-3-cyclopropylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFPQYGJPTFQH-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650611 |
Source


|
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121786-36-5 |
Source


|
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

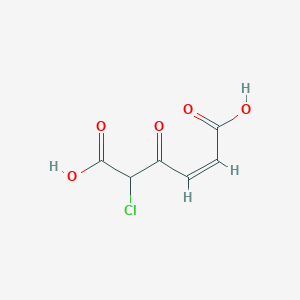
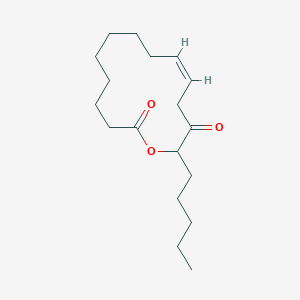
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
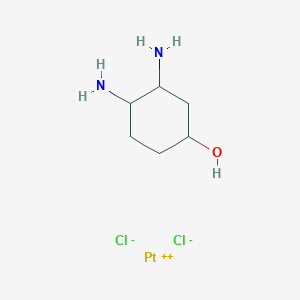
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)

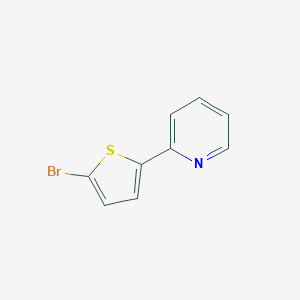
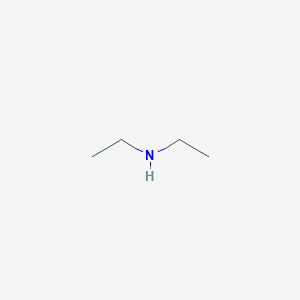
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
